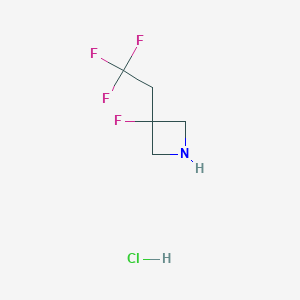

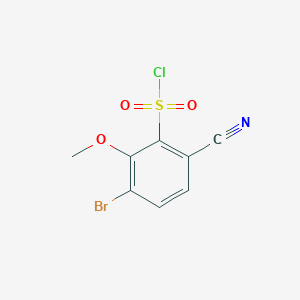

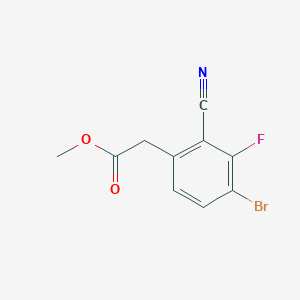

![molecular formula C11H16N4O B1484995 2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine CAS No. 2098114-09-9](/img/structure/B1484995.png)

2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine

Descripción general

Descripción

2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine, also known as 2-DMPA, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the oxazole family of compounds, and its chemical structure consists of a pyrazole ring fused to an oxazole ring, with a methyl group attached to the oxazole ring. 2-DMPA has been found to have a wide range of biochemical and physiological effects, and is being explored for its potential use in various laboratory experiments.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound, with its oxazole and pyrazole components, is a promising candidate for drug development. Oxazole derivatives have been known to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The presence of the dimethyl-oxazolyl group could potentially enhance the compound’s bioavailability and metabolic stability, making it a valuable scaffold for pharmacological agents.

Agricultural Chemistry

In agriculture, compounds like 2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine can be explored for their potential as growth promoters or pesticides. The oxazole ring, in particular, has been associated with antibacterial properties, which could be beneficial in protecting crops against bacterial pathogens .

Material Science

The structural features of this compound suggest its utility in material science, particularly in the synthesis of novel polymers or coatings. The electron-rich oxazole ring could engage in various chemical reactions, leading to materials with unique properties such as enhanced durability or chemical resistance.

Environmental Science

Compounds with oxazole rings are also of interest in environmental science. They could be used in the development of sensors or indicators for environmental monitoring due to their potential reactivity with various pollutants or their ability to form complexes with metal ions.

Biochemistry

In biochemistry, the compound’s ability to interact with enzymes or receptors due to its heterocyclic structure could be harnessed. It could serve as an inhibitor or activator in enzymatic reactions, providing insights into metabolic pathways or serving as a tool in biochemical research .

Synthetic Chemistry

As a synthetic intermediate, this compound could be used to create a wide array of derivatives. Its reactive sites allow for modifications that can lead to the discovery of new molecules with potential applications in various fields of chemistry.

Pharmacology

In pharmacology, the compound’s structural similarity to known bioactive molecules suggests its potential use in drug discovery. It could be screened against various targets to identify new therapeutic agents for diseases that currently have limited treatment options .

Analytical Chemistry

Finally, in analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or spectrometry. Its unique structure allows for easy detection and quantification, which is crucial in the analysis of complex biological or environmental samples.

Mecanismo De Acción

Mode of Action

Interaction with Targets: Given the presence of the pyrazole and oxazole moieties, we can speculate that this compound may interact with receptors or enzymes involved in signal transduction pathways. Pyrazoles often exhibit anti-inflammatory and analgesic properties, while oxazoles are associated with antimicrobial and antitumor effects .

Potential Changes: Upon binding to its target, the compound likely modulates cellular processes It might influence gene expression, protein function, or enzymatic activity

Action Environment

Environmental Factors: The compound’s efficacy and stability depend on environmental conditions:

- Influences ionization and solubility. Affects stability. May cause degradation.

: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more

Propiedades

IUPAC Name |

2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazol-4-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c1-8-11(9(2)16-14-8)7-15-6-10(3-4-12)5-13-15/h5-6H,3-4,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXANHJRPZDSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2C=C(C=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

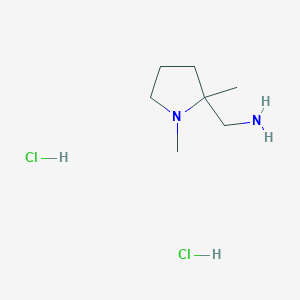

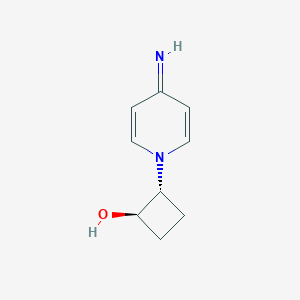

![1-[(4-Methyl-1,4-diazepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1484918.png)

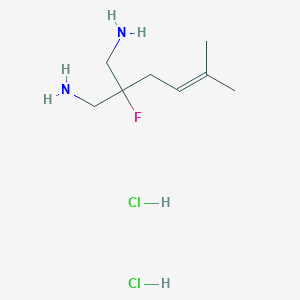

![3-{[trans-2-Hydroxycyclobutyl]amino}propane-1,2-diol](/img/structure/B1484932.png)

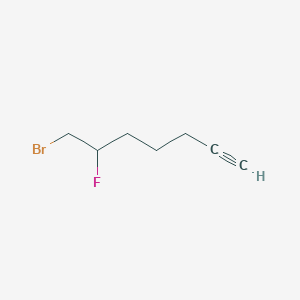

![1-(3-{[trans-2-Hydroxycyclobutyl]amino}propyl)pyrrolidin-2-one](/img/structure/B1484933.png)

amino}phenol](/img/structure/B1484934.png)